(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Description
The compound (E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide features an indole-ethyl moiety linked via an α,β-unsaturated enamide to a 6-nitro-1,3-benzodioxole group. This structure combines electron-rich (indole) and electron-deficient (nitrobenzodioxole) aromatic systems, conferring unique physicochemical and biological properties. Below, we compare this compound with structurally related analogs, focusing on synthesis, substituent effects, and biological activities.
Properties
IUPAC Name |
(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c24-20(21-8-7-14-11-22-16-4-2-1-3-15(14)16)6-5-13-9-18-19(28-12-27-18)10-17(13)23(25)26/h1-6,9-11,22H,7-8,12H2,(H,21,24)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWOLLVCRHIMLN-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCCC3=CNC4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCCC3=CNC4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features an indole moiety linked to a benzodioxole structure, which is known for its diverse biological properties. The structural formula can be represented as follows:
Research has indicated that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the indole and nitrobenzodioxole groups suggests potential interactions with:
- Kinase Inhibition : Compounds with similar scaffolds have shown activity against protein kinases, which play critical roles in cell proliferation and survival.
- Apoptosis Induction : Many indole derivatives are known to induce apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance:
- In Vitro Studies : In a study involving human cancer cell lines, compounds structurally analogous to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM across different cell lines .
- Mechanistic Insights : The compound is hypothesized to exert its effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
Enzyme Inhibition
The compound's nitro group may enhance its ability to act as an enzyme inhibitor. For example:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| PLA2G15 | Competitive | 0.18 |
| CDK5 | Noncompetitive | 0.75 |
These findings suggest that this compound could be a potent inhibitor for specific therapeutic targets .
Case Studies
A notable case study involved the evaluation of the compound's effects on breast cancer cells (MCF7). The study reported:
- Cell Viability Assay : Treatment with the compound resulted in a reduction of cell viability by approximately 70% at 10 µM concentration after 48 hours.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.
These results underline the potential application of this compound in targeted cancer therapy .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 305.3 g/mol. The structural features include:
- Indole moiety : Known for its role in neurotransmitter synthesis and modulation.
- Benzodioxole : Often associated with bioactive compounds that exhibit antioxidant properties.
Neuropharmacological Applications
Research indicates that compounds with indole structures can modulate neurotransmitter systems, particularly serotonin receptors. The potential applications include:
- Antidepressant Activity : Studies have shown that indole derivatives can enhance serotonin levels, potentially alleviating symptoms of depression.
- Neuroprotection : The compound may exhibit neuroprotective effects through mechanisms involving NMDA receptor modulation, similar to other indole derivatives like kynurenic acid, which has been documented to protect against excitotoxicity in neurodegenerative diseases .
Anticancer Activity
The nitrobenzodioxole component suggests possible anticancer properties:
- Cytotoxic Effects : Initial studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. For instance, research on related nitroindoles has demonstrated their ability to inhibit tumor growth in various cancer cell lines .
- Mechanism of Action : The compound may disrupt cellular signaling pathways critical for cancer cell proliferation and survival. Further investigation into its mechanisms could yield valuable insights into new cancer therapies.
Case Studies
Comparison with Similar Compounds
Comparative Data Table
Key Findings
- Linker Flexibility : Enamide bridges improve rigidity and pharmacokinetics compared to acylureas or sulfonamides.
- Biological Potential: Structural analogs with acrylamide motifs show anti-inflammatory and kinase-inhibitory activities, suggesting the target compound may share similar mechanisms.
Q & A
Q. What are the recommended synthetic routes for (E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling 3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid with 2-(1H-indol-3-yl)ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Retrosynthetic analysis : Breaking the molecule into indole, benzodioxole, and enamide subunits, followed by sequential assembly .
- Key reaction controls : Temperature (0–5°C for coupling), solvent choice (DMF or DCM), and inert atmosphere to minimize side reactions .
Q. How is the compound characterized to confirm structural integrity and purity?
Standard analytical techniques include:
- NMR spectroscopy : H and C NMR to verify enamide geometry (E-configuration) and substituent positions .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) and detection of nitro-benzodioxole UV absorbance at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS-ESI) for molecular formula confirmation (CHNO) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for serotonin receptors (5-HT/5-HT) due to the indole moiety .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition observed above 150°C via TGA, requiring storage at –20°C in amber vials .
- Photostability : Nitro-benzodioxole group is light-sensitive; degradation products monitored by HPLC under UV light exposure .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities?
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in enamide formation .
- Solvent optimization : Switching from DMF to THF reduces byproduct formation during indole-ethylamine coupling .
- Purification strategies : Use of flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water .
Q. How to resolve contradictions in reported bioactivity data across studies?
Common discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or buffer pH affecting ionization of the nitro group .
- Impurity profiles : Trace solvents (e.g., DMSO residues) may artifactually enhance or suppress activity; LC-MS purity validation is critical .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
| Structural Feature | Biological Impact | Reference |
|---|---|---|
| Nitro group position | 6-nitro on benzodioxole enhances 5-HT affinity vs. 5-nitro analogs . | |
| Indole substitution | 5-Methoxy-indole increases metabolic stability but reduces solubility . | |
| Enamide geometry | E-configuration critical for receptor binding; Z-isomers show 10-fold lower activity . |
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to 5-HT receptors, focusing on π-π stacking between indole and Phe340 .
- MD simulations : GROMACS for stability assessment of ligand-receptor complexes over 100 ns trajectories .
Q. How to address challenges in enantiomeric separation?
- Chiral chromatography : Use of Chiralpak IA or IB columns with hexane/isopropanol mobile phases .
- Dynamic kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) to isolate (R)- or (S)-enantiomers .
Methodological Notes
- Contradiction mitigation : Cross-validate bioactivity using orthogonal assays (e.g., SPR + calcium flux) .
- Synthetic reproducibility : Detailed reaction logs (time, humidity) are essential due to nitro-group hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
